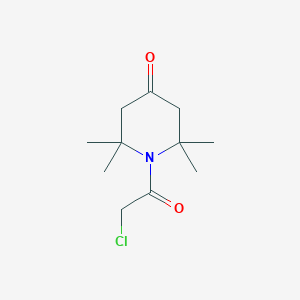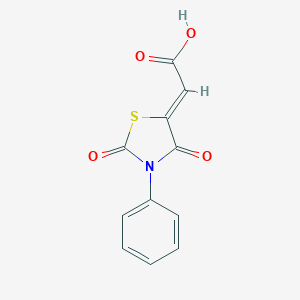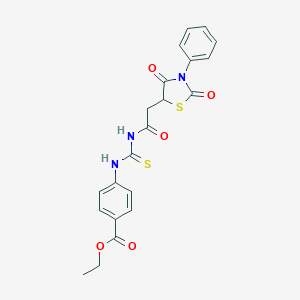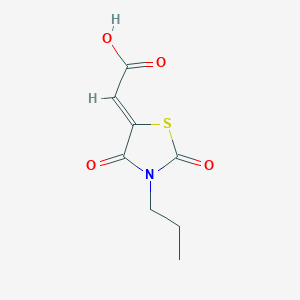
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroacetyl chloride is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . It’s also used in the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .
Molecular Structure Analysis
The molecular formula for Chloroacetyl chloride is ClCH2COCl . Its molecular weight is 112.943 .
Chemical Reactions Analysis
Chloroacetyl chloride reacts rapidly with water . It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
Physical And Chemical Properties Analysis
Chloroacetyl chloride has a vapor density of 3.9 (vs air), a vapor pressure of 60 mmHg at 41.5 °C, and a refractive index n20/D of 1.453 (lit.) . Its boiling point is 105-106 °C (lit.), and it has a density of 1.418 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Metabolism Studies
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one's metabolic pathways have been studied extensively, indicating the formation of chloroethylene epoxides as initial intermediate products. These epoxides then rearrange, leading to the formation of chloroacetaldehydes and chloroacetyl chlorides, which are crucial in understanding the chemical's behavior and potential applications in metabolic studies and toxicity analyses (Leibman & Ortiz, 1977).
Scientometric Analysis in Herbicide Toxicity
The compound's relation to the herbicide 2,4-D has been the focus of scientometric reviews to understand its toxicology and mutagenicity. This analysis has identified global trends and knowledge gaps, providing a roadmap for future research and highlighting the importance of this compound in the field of agricultural chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact Studies
The compound's derivatives have been identified in environmental samples, prompting investigations into their sources and impact. Studies have examined their presence in sediments and their association with industrial activities, highlighting the environmental relevance of this compound and its derivatives (Huntley et al., 1994).
Toxicity and Pharmacological Studies
Aminoxyl radicals related to this compound have been evaluated for their toxicity and mutagenicity. These studies have generally concluded a low toxicity level for these compounds, providing a basis for their safe use in various applications (Sosnovsky, 1992).
Controlled Release and Stability
The compound's properties have been utilized in developing formulations for the controlled release of active compounds. These formulations aim to improve the safety and quality of fresh produce by effectively managing the release of active compounds like 1-MCP and ClO2, among others (Chen et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It is known that chloroacetyl groups can react with amines and other nucleophiles in biological systems . This reactivity might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Biochemical pathways involve complex interactions between multiple molecules and are influenced by various factors
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Propiedades
IUPAC Name |
1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZSUBKOLIPDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)
![3-{5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353424.png)


![3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353430.png)

![4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353447.png)


![[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B353452.png)